molecular formula C7H13Cl2N3 B1339920 2-(2-Aminoethylamino)-pyridine dihydrochloride CAS No. 99669-44-0

2-(2-Aminoethylamino)-pyridine dihydrochloride

Cat. No.: B1339920
CAS No.: 99669-44-0
M. Wt: 210.1 g/mol
InChI Key: YJGUUWHSAANPMU-UHFFFAOYSA-N
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Description

2-(2-Aminoethylamino)-pyridine dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3 and its molecular weight is 210.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry and Complex Compounds

2-(2-Aminoethylamino)-pyridine dihydrochloride and its analogues play a significant role in coordination chemistry. They serve as ligands in complex compounds, contributing to diverse spectroscopic properties, structures, magnetic properties, and even biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Crystallography and Structural Analysis

In the field of crystallography, the structural characteristics of small-molecule antifolate compounds, including those related to this compound, are extensively studied. These investigations reveal insights into drug interactions with enzymes like dihydrofolate reductase (DHFR), aiding in the development of new therapeutics (Schwalbe & Cody, 2006).

Food Chemistry and Toxicology

Research has identified the role of similar pyridine derivatives in the formation of food toxicants like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), suggesting that both lipids and carbohydrates contribute to the formation and fate of such compounds during food processing and storage (Zamora & Hidalgo, 2015).

Medicinal Chemistry and Chemosensing

Pyridine derivatives, including this compound, are prominent in medicinal chemistry due to their biological activities, such as antifungal, antibacterial, and anticancer properties. These compounds also have applications in chemosensing, demonstrating affinity for various ions and species, contributing to their utility in environmental, agricultural, and biological samples analysis (Abu-Taweel et al., 2022).

Organic Synthesis and Catalysis

In organic synthesis, heterocyclic N-oxide molecules derived from pyridine and its derivatives exhibit remarkable functionalities. They are utilized in forming metal complexes, designing catalysts, and developing new medicinal applications, showcasing their versatility as synthetic intermediates (Li et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 2-(2-Aminoethylamino)-pyridine dihydrochloride are calcium ions (Ca2+) . The compound is used as a scale inhibitor in industrial water treatment, where it prevents the formation of calcium carbonate (CaCO3) and calcium sulfate (CaSO4) scales .

Mode of Action

The compound interacts with its targets by chelating with Ca2+ ions . This interaction inhibits the combination of Ca2+ with anions, thereby preventing the generation of CaCO3 and CaSO4 scales . It also has the ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .

Biochemical Pathways

The compound affects the crystallization process of calcium carbonate and calcium sulfate scales . By chelating with Ca2+ ions, it retards the formation and growth of CaCO3 and CaSO4 crystal nuclei . This action disrupts the normal biochemical pathways that lead to scale formation.

Result of Action

The result of the compound’s action is the inhibition of scale formation . The compound shows better scale inhibition performance for CaCO3 and CaSO4 than polyaspartic acid (PASP), a well-known green scale inhibitor . Particularly, it exhibits the best scale inhibition performance for CaCO3 .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as concentration, temperature, and duration . Its anti-scaling performance against CaCO3 and CaSO4 is diminished at a low concentration (<10 mg L−1) and a high temperature . It shows better scale inhibition performance than pasp under these conditions .

Safety and Hazards

“Ethylenediamine dihydrochloride” may cause damage to organs through prolonged or repeated exposure, is suspected of damaging fertility or the unborn child, and may cause respiratory irritation among other hazards .

Future Directions

The synthesis of “polyaspartic acid-capped 2-aminoethylamino acid” as a green water treatment agent shows promise for future research and applications .

Properties

IUPAC Name

N'-pyridin-2-ylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-4-6-10-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGUUWHSAANPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557806
Record name N~1~-(Pyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99669-44-0
Record name N~1~-(Pyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99669-44-0
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Synthesis routes and methods I

Procedure details

4N HCl in dioxane (3.2 mL) was added in a stream to a solution of 2-[[2-(Boc-amino)ethyl]amino]pyridine (148.4 mg, 0.63 mmole) in anhydrous CH2Cl2 (3.2 mL) at 0° C., then the reaction was warmed to RT. After 2 hr, the mixture was suction filtered to collect the precipitated solid, which was washed with anhydrous Et2O and dried to afford the title compound (132.8 mg, quantitative) as a yellow solid: 1H NMR (400, CD3OD) δ 7.99-8.07 (m, 1 H), 7.92-7.98 (m, 1 H), 7.19 (d, J=9.1 Hz, 1 H), 6.98-7.04 (m, 1 H) 3.76 (t, J=6.2 Hz, 2 H), 3.27 (t, J=6.2 Hz, 2 H, partially obscured by residual solvent signal); MS (ES) m/e 138 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
148.4 mg
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4 N HCl/dioxane (54 mL) was added in a stream to a solution of 2-[[2-(tert-butoxycarbonyl)amino-1-ethyl]amino]pyridine (5.09 g, 21.45 mmole) in anhydrous CH2Cl2 (54 mL) at 0° C. under argon, then the mixture was warmed to RT. After 2 hr, the mixture was cooled to 0° C. and suction filtered. The solid was washed extensively with anhydrous Et2O and dried in high vacuum at 40° C. to afford the title compound (4.27 g, 95%) as an off-white, somewhat hygroscopic solid: 1H NMR (400 MHz, CD3OD) δ7.99-8.07 (m, 1 H), 7.92-7.98 (m, 1 H), 7.19 (d, J=9.1 Hz, 1 H), 6.98-7.04 (m, 1 H), 3.76 (t,J=6.2 Hz, 2 H). 3.27 (t, J=6.2 Hz, 2 H, partially obscured by residual solvent signal); MS (ES) m/e 138 (M+H)+.
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Yield
95%

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